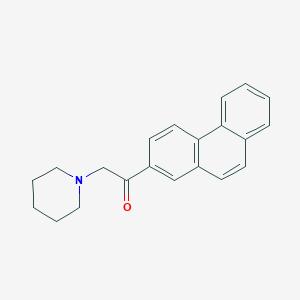
1-Phenanthren-2-yl-2-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenanthren-2-yl-2-piperidin-1-ylethanone, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the central nervous system. PPE is a small molecule that can easily cross the blood-brain barrier, making it an ideal candidate for brain imaging and studying the effects of drugs on the brain.
Mécanisme D'action
The mechanism of action of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a critical role in neuronal signaling. By binding to the sigma-1 receptor, 1-Phenanthren-2-yl-2-piperidin-1-ylethanone may modulate the activity of these channels, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
1-Phenanthren-2-yl-2-piperidin-1-ylethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior. 1-Phenanthren-2-yl-2-piperidin-1-ylethanone has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Phenanthren-2-yl-2-piperidin-1-ylethanone in lab experiments is its ability to cross the blood-brain barrier. This makes it an ideal candidate for brain imaging and studying the effects of drugs on the brain. However, 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is a relatively new compound, and its long-term effects on the brain and body are not fully understood. Additionally, the synthesis of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 1-Phenanthren-2-yl-2-piperidin-1-ylethanone. One area of interest is the development of new treatments for drug addiction and depression. 1-Phenanthren-2-yl-2-piperidin-1-ylethanone has been shown to modulate the activity of the sigma-1 receptor, which is involved in these conditions. Additionally, 1-Phenanthren-2-yl-2-piperidin-1-ylethanone may have potential as a tool for studying the effects of drugs on the brain, including the development of new treatments for neurological disorders. Further research is needed to fully understand the potential applications of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone in scientific research.
Méthodes De Synthèse
The synthesis of 1-Phenanthren-2-yl-2-piperidin-1-ylethanone is a multi-step process that involves the reaction of phenanthrene and piperidine with acetic anhydride and acetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1-Phenanthren-2-yl-2-piperidin-1-ylethanone has been used extensively in scientific research as a tool for studying the central nervous system. It has been shown to bind to the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain, addiction, and depression. 1-Phenanthren-2-yl-2-piperidin-1-ylethanone has also been used to study the effects of drugs on the brain, including the development of new treatments for drug addiction and depression.
Propriétés
Formule moléculaire |
C21H21NO |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-phenanthren-2-yl-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H21NO/c23-21(15-22-12-4-1-5-13-22)18-10-11-20-17(14-18)9-8-16-6-2-3-7-19(16)20/h2-3,6-11,14H,1,4-5,12-13,15H2 |
Clé InChI |
IIHRAWYUSFCROR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
SMILES canonique |
C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



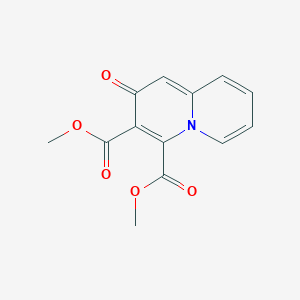
![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)

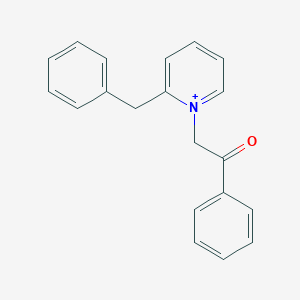
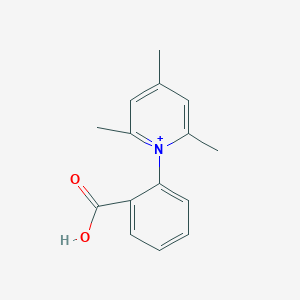

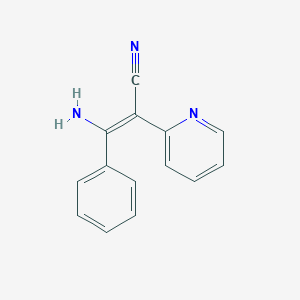
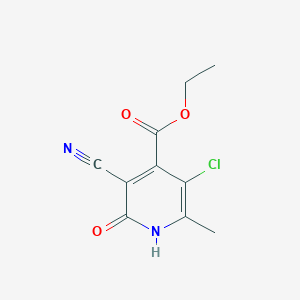
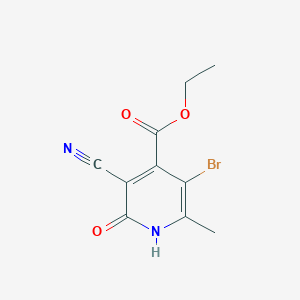
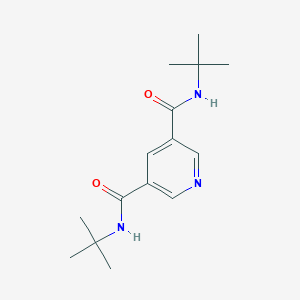
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)